PTCDA

Description

Properties

IUPAC Name |

7,18-dioxaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H8O6/c25-21-13-5-1-9-10-2-6-15-20-16(24(28)30-23(15)27)8-4-12(18(10)20)11-3-7-14(22(26)29-21)19(13)17(9)11/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLYVDMAATCIVBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=CC=C4C3=C1C5=C6C4=CC=C7C6=C(C=C5)C(=O)OC7=O)C(=O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H8O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

95658-90-5 | |

| Record name | Perylo[3,4-cd:9,10-c'd′]dipyran-1,3,8,10-tetrone, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95658-90-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID1059577 | |

| Record name | Perylo[3,4-cd:9,10-c'd']dipyran-1,3,8,10-tetrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1059577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dark red powder; [Sigma-Aldrich MSDS] | |

| Record name | Perylene-3,4,9,10-tetracarboxylic dianhydride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20388 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

128-69-8 | |

| Record name | 3,4,9,10-Perylenetetracarboxylic dianhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=128-69-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pigment Red 224 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000128698 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 128-69-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79895 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Perylo[3,4-cd:9,10-c'd']dipyran-1,3,8,10-tetrone | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Perylo[3,4-cd:9,10-c'd']dipyran-1,3,8,10-tetrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1059577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Perylene-3,4:9,10-tetracarboxylic dianhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.461 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIGMENT RED 224 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NH27FW2PET | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,4,9,10-Perylenetetracarboxylic Dianhydride (PTCDA): Structure and Functionality

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

3,4,9,10-Perylenetetracarboxylic dianhydride (PTCDA) is a polycyclic aromatic hydrocarbon that has garnered significant attention as a planar organic semiconductor and a versatile precursor for high-performance pigments and dyes.[1] Its unique chemical architecture, characterized by a large, rigid perylene (B46583) core flanked by two electron-withdrawing anhydride (B1165640) functional groups, dictates its exceptional electronic, optical, and self-assembly properties. This guide provides a detailed examination of the chemical structure of this compound, a summary of its key physicochemical and spectroscopic properties, and detailed experimental protocols for its synthesis and characterization.

Core Chemical Structure

The fundamental structure of this compound (Chemical Formula: C₂₄H₈O₆) consists of a perylene core, which is a large polycyclic aromatic hydrocarbon composed of five fused benzene (B151609) rings.[1] This core imparts a rigid, planar, and rectangular geometry to the molecule.[2][3] Attached to the 3,4 and 9,10 positions of this core are two carboxylic dianhydride groups.

The extensive π-conjugated system of the perylene core is the primary determinant of this compound's potent optical and electronic properties, making it an n-type organic semiconductor.[4] The planarity of the molecule facilitates strong π-π stacking interactions, leading to the self-assembly of highly ordered crystalline thin films.[3]

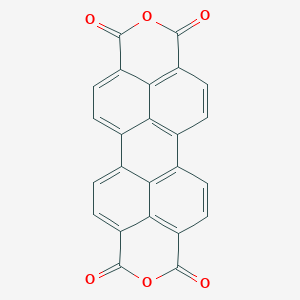

Caption: Chemical structure of 3,4,9,10-perylenetetracarboxylic dianhydride (this compound).

Key Functional Groups

The dominant functional groups in this compound are the two carboxylic dianhydrides . Each group contains two carbonyl (C=O) groups and an ether linkage (C-O-C) .

-

Anhydride Groups: These groups are strongly electron-withdrawing, which significantly influences the electronic properties of the perylene core. This characteristic is responsible for this compound's n-type semiconductor behavior, facilitating the transport of electrons.[2]

-

Reactivity: The anhydride functionalities are highly reactive towards nucleophiles. The carbonyl carbons are electrophilic and readily undergo attack by primary amines, a reaction that is fundamental to the synthesis of perylene diimides (PDIs).[5][6] This reactivity makes this compound a crucial building block for a wide range of functional dyes and pigments known as rylene dyes.[1] The hydrolysis of the anhydride groups with a base like potassium hydroxide (B78521) yields the corresponding tetracarboxylate salt, which can be subsequently acidified to produce perylenetetracarboxylic acid (PTCA).[7]

Quantitative Data

The key physical and structural properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| Chemical Formula | C₂₄H₈O₆ | [1][8] |

| Molar Mass | 392.32 g/mol | [1][9] |

| Appearance | Dark red powder/crystal | [1][10] |

| Melting Point | >300 °C (decomposes ~350 °C) | [1][4] |

| Density | ~1.7 g/cm³ | [1] |

| Band Gap | ~2.1 eV | [4] |

| Crystal Structure | Monoclinic, P2₁/c (α and β forms) | [1] |

| Lattice Parameters (α form) | a=0.374 nm, b=1.196 nm, c=1.734 nm, γ=98.8° | [1] |

Infrared (IR) spectroscopy is a powerful tool for identifying the key functional groups within this compound. The table below lists the characteristic vibrational modes.

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Reference(s) |

| 1770 - 1755 | Anhydride C=O Asymmetric Stretching | [11] |

| 1740 | Anhydride C=O Symmetric Stretching | [12] |

| 1595 | Perylene Core C=C Stretching | [13] |

| 1301 | C-H In-plane Bending | [12] |

| 1025 - 1020 | Anhydride C-O-C Stretching | [12][13] |

Experimental Protocols

This protocol describes the base-catalyzed hydrolysis of the anhydride groups of this compound to form the tetra-potassium salt of perylenetetracarboxylic acid (K₄PTCA), followed by acidification to yield PTCA. This is a common procedure for creating water-soluble perylene derivatives or as a purification step.[14][15]

Methodology:

-

Dispersion: Disperse 1.0 g (2.55 mmol) of this compound powder into 500 mL of deionized water in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

-

Hydrolysis: Add 0.72 g (12.8 mmol) of potassium hydroxide (KOH) to the dispersion.

-

Heating: Heat the mixture to 80-90°C and stir for 1-2 hours. The deep red this compound suspension will transform into a clear, fluorescent green solution of K₄PTCA.[14][15]

-

Filtration: Allow the solution to cool to room temperature and filter it to remove any unreacted this compound.

-

Precipitation: While stirring, add 1M hydrochloric acid (HCl) dropwise to the fluorescent green filtrate. A reddish-orange precipitate of PTCA will form as the pH decreases.

-

Isolation: Continue adding HCl until the green fluorescence completely disappears. Stir the suspension for an additional hour at room temperature.

-

Washing & Drying: Filter the precipitate using a fine-pored filter paper. Wash the solid extensively with deionized water until the filtrate is neutral (pH ~7). Dry the resulting reddish-orange PTCA powder under vacuum.[15]

Caption: Experimental workflow for the hydrolysis of this compound to PTCA.

This protocol outlines the standard procedure for analyzing a solid this compound sample using FTIR spectroscopy to confirm the presence of its characteristic functional groups.

Methodology:

-

Sample Preparation (KBr Pellet): Weigh approximately 1-2 mg of the dry this compound powder and 100-200 mg of dry, spectroscopic grade potassium bromide (KBr).

-

Grinding: Thoroughly grind the mixture in an agate mortar and pestle until a fine, homogeneous powder is obtained. The quality of the spectrum is highly dependent on the fineness of the powder.

-

Pellet Pressing: Transfer a portion of the powder into a pellet-pressing die. Place the die under a hydraulic press and apply a pressure of 7-10 tons for several minutes to form a thin, transparent or translucent KBr pellet.

-

Spectral Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Analysis: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹. Analyze the resulting spectrum for characteristic absorption peaks as detailed in Table 3.2, paying close attention to the strong carbonyl (C=O) stretching bands between 1700-1800 cm⁻¹ and the C-O-C stretching vibration around 1020 cm⁻¹, which are definitive for the anhydride groups.[11][12]

Conclusion

The chemical structure of 3,4,9,10-perylenetetracarboxylic dianhydride is defined by its robust, planar perylene core and highly reactive anhydride functional groups. This combination imparts excellent thermal stability, strong electron-accepting properties, and versatile chemical reactivity. These fundamental characteristics make this compound not only a high-performance n-type organic semiconductor but also a vital molecular scaffold for the synthesis of a broad class of functional materials for applications in electronics, photovoltaics, and advanced pigments.

References

- 1. Perylenetetracarboxylic dianhydride - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. This compound 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. A simple protocol for the synthesis of perylene bisimides from perylene tetracarboxylic dianhydride - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01576B [pubs.rsc.org]

- 6. chemrxiv.org [chemrxiv.org]

- 7. open.metu.edu.tr [open.metu.edu.tr]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. 3,4,9,10-Perylenetetracarboxylic dianhydride | C24H8O6 | CID 67191 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. chembk.com [chembk.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. tu-chemnitz.de [tu-chemnitz.de]

- 14. EP0205980B1 - Process for the preparation of perylene-3,4,9,10-tetracarboxylic-acid dianhydride - Google Patents [patents.google.com]

- 15. rsc.org [rsc.org]

The Synthesis of Perylenetetracarboxylic Dianhydride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Perylenetetracarboxylic dianhydride (PTCDA) is a versatile organic semiconductor and a fundamental building block for a class of high-performance pigments and dyes known as rylene dyes.[1] Its rigid, planar structure and excellent thermal and photochemical stability make it a material of significant interest in organic electronics, including organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). This technical guide provides a comprehensive overview of the primary synthesis routes for this compound, complete with detailed experimental protocols, comparative data, and workflow diagrams to aid researchers in their endeavors.

Core Synthesis Routes

The industrial and laboratory-scale synthesis of this compound predominantly relies on the chemical transformation of precursor molecules. The most established methods start from perylenetetracarboxylic acid diimide, acenaphthene, or naphthalene (B1677914) derivatives.

From Perylenetetracarboxylic Acid Diimide

The hydrolysis of perylenetetracarboxylic acid diimide is a widely employed method for producing this compound. This process typically involves heating the diimide in concentrated sulfuric acid.

Reaction Pathway:

The diimide is hydrolyzed under harsh acidic conditions and high temperatures to yield the corresponding tetracarboxylic acid, which then undergoes dehydration to form the dianhydride.

References

Unveiling the Solubility of PTCDA in Common Organic Solvents: A Technical Guide

For researchers, scientists, and professionals in drug development, understanding the solubility of 3,4,9,10-perylenetetracarboxylic dianhydride (PTCDA) is critical for its application in organic electronics and materials science. This technical guide provides a concise overview of this compound's solubility in various organic solvents, complete with quantitative data, detailed experimental protocols, and a visual representation of the solubility determination workflow.

Core Findings: Low Solubility with Notable Exceptions

3,4,9,10-Perylenetetracarboxylic dianhydride (this compound) is a large, planar aromatic molecule that generally exhibits low solubility in common organic solvents. This characteristic is attributed to strong intermolecular π-π stacking and hydrogen bonding interactions. However, its solubility is not uniform across all solvents, with some polar aprotic solvents showing a greater, albeit still limited, capacity for dissolution.

Quantitative Solubility Data

The following table summarizes the available quantitative data on the solubility of this compound in select organic solvents. It is important to note that comprehensive solubility data for this compound remains scarce in publicly available literature, reflecting its challenging solubility profile.

| Solvent | Chemical Class | Polarity | Solubility Classification |

| Chloroform | Chlorinated Alkane | Polar, Aprotic | Insoluble |

| Toluene | Aromatic Hydrocarbon | Non-polar, Aprotic | Insoluble |

| Methanol (B129727) | Alcohol | Polar, Protic | Insoluble |

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | Polar, Aprotic | Slightly Soluble[1] |

Data for chloroform, toluene, and methanol is inferred from a comparative study on this compound and its derivatives, which visually demonstrated the insolubility of the parent this compound in these solvents. The term "slightly soluble" for DMSO indicates that while it is the most effective of the common solvents, the absolute solubility is still low.[1] The solubility in other common organic solvents is generally considered to be very limited.

Experimental Protocol: Determining this compound Solubility

The "shake-flask" method, followed by UV-Vis spectroscopy, is a widely accepted and reliable technique for determining the solubility of poorly soluble compounds like this compound. This method establishes an equilibrium between the solid solute and the solvent, after which the concentration of the dissolved solute in the supernatant is quantified.

Materials and Equipment

-

This compound powder (high purity)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or flasks with airtight caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Analytical balance

-

Volumetric flasks and pipettes

Step-by-Step Procedure

-

Preparation of a Saturated Solution:

-

Accurately weigh an excess amount of this compound powder and add it to a known volume of the chosen organic solvent in a scintillation vial or flask. The excess solid is crucial to ensure that the solution reaches saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

-

Separation of Undissolved Solid:

-

After the equilibration period, allow the suspension to settle.

-

To separate the undissolved this compound, centrifuge the suspension at a high speed.

-

Carefully collect the supernatant using a pipette. For further clarification and removal of any fine particles, the supernatant can be filtered through a syringe filter compatible with the organic solvent.

-

-

Quantification by UV-Vis Spectroscopy:

-

Prepare a series of standard solutions of this compound in the same solvent with known concentrations.

-

Measure the absorbance of these standard solutions at the wavelength of maximum absorbance (λmax) for this compound in that specific solvent.

-

Plot a calibration curve of absorbance versus concentration.

-

Measure the absorbance of the saturated supernatant (diluting if necessary to fall within the linear range of the calibration curve).

-

Use the calibration curve to determine the concentration of this compound in the saturated solution. This concentration represents the solubility of this compound in that solvent at the specified temperature.

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

Figure 1. Workflow for determining this compound solubility.

References

A Technical Guide to the Theoretical Calculation of Perylene-3,4,9,10-tetracarboxylic dianhydride (PTCDA) Molecular Orbitals

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the theoretical and experimental methodologies used to investigate the molecular orbitals of Perylene-3,4,9,10-tetracarboxylic dianhydride (PTCDA), a planar organic semiconductor widely used as a model system in organic electronics. Understanding the electronic structure, particularly the frontier molecular orbitals (HOMO and LUMO), is critical for designing and optimizing organic electronic devices.

Theoretical Foundations and Computational Methods

The electronic properties of molecules are governed by the spatial distribution and energy of their electrons, which are described by mathematical functions known as molecular orbitals (MOs).[1] For complex molecules like this compound, these orbitals are calculated using quantum chemistry methods.

Density Functional Theory (DFT) is the most common and effective method for calculating the electronic structure of organic molecules.[2] DFT focuses on the electron density rather than the complex many-electron wavefunction, making it computationally more efficient than traditional ab initio methods like Hartree-Fock while incorporating electron correlation effects.[1][2] The accuracy of DFT calculations depends heavily on the choice of the exchange-correlation (xc) functional and the basis set.

-

Exchange-Correlation Functional: Approximates the exchange and correlation interactions between electrons. For this compound, hybrid functionals like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are frequently used, as they have shown reliable results for organic materials.[3][4][5] Functionals based on the generalized gradient approximation (GGA), such as PBE (Perdew-Burke-Ernzerhof), are also employed.[6]

-

Basis Set: A set of mathematical functions used to construct the molecular orbitals. Pople-style basis sets like 6-31G *, 6-31+G(d,p) , and 6-311G(d) are commonly chosen for this compound calculations, providing a good balance between accuracy and computational cost.[3][4][5]

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to calculate excited-state properties, such as optical absorption spectra.[7][8] It allows for the determination of vertical excitation energies, which correspond to the energy required to promote an electron from an occupied orbital to an unoccupied one, providing a theoretical counterpart to the optical gap.

Computational Protocol: DFT Calculation of this compound

The following protocol outlines a typical workflow for calculating the molecular orbitals of a single this compound molecule using DFT.

Methodology:

-

Geometry Optimization: The first step is to determine the lowest-energy structure of the this compound molecule. This is achieved by starting with an initial guess of the molecular geometry and iteratively calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is found. This is typically performed using a functional like B3LYP with a basis set such as 6-31G*.[5]

-

Frequency Calculation: To confirm that the optimized geometry corresponds to a true energy minimum, a frequency calculation is performed. The absence of imaginary frequencies confirms that the structure is a stable equilibrium geometry.[5]

-

Single-Point Energy Calculation: Using the optimized geometry, a more accurate single-point energy calculation is performed, often with a larger basis set (e.g., 6-311G(d) or 6-31+G(d,p)) to obtain more precise molecular orbital energies and wavefunctions.[3][5]

-

Analysis of Results: The output of the calculation provides the energies of all molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy difference between them, the HOMO-LUMO gap, is a key parameter that approximates the energy required to excite the molecule. The spatial distribution of the HOMO and LUMO indicates the regions of the molecule involved in electron donation and acceptance, respectively.

Theoretical Results: Frontier Molecular Orbitals

DFT calculations reveal that the HOMO and LUMO of this compound are π-orbitals delocalized across the perylene (B46583) core.[4] The HOMO is primarily composed of contributions from the perylene carbon and carbonyl oxygen atoms, while the LUMO is formed from the perylenes carbon, carbonyl oxygen, and carbonyl carbon atoms.[4]

| Calculation Method | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Reference |

| DFT (B3LYP/6-31G*) | -7.22 | -3.83 | 3.39 | [4] (Simulated) |

| DFT (B3LYP/6-31G+(d,p)) | -7.13 | -3.73 | 3.40 | [5] |

| DFT-LDA | -5.1 | -2.8 | 2.3 | (Free Molecule) |

| Many-Body Perturbation (GW) | - | - | 3.0 | [9] (Bulk Calculation) |

Note: Theoretical orbital energies are typically referenced to the vacuum level and are sensitive to the chosen functional and basis set. Direct comparison with experimental values requires careful consideration of solid-state effects.

Experimental Validation and Protocols

Theoretical calculations on isolated molecules must be validated against experimental measurements, which are typically performed on thin films or single crystals. Photoemission Spectroscopy (PES) and Inverse Photoemission Spectroscopy (IPES) are powerful techniques for directly probing the occupied and unoccupied electronic states, respectively.[9]

-

Ultraviolet Photoemission Spectroscopy (UPS/ARPES): This technique measures the kinetic energy of electrons ejected from a material upon irradiation with UV photons. It directly probes the density of occupied states, allowing for the determination of the HOMO level relative to the Fermi level of the substrate.[9][10] Angle-Resolved PES (ARPES) can further map the band structure of ordered molecular films.[11][12]

-

Inverse Photoemission Spectroscopy (IPES): In IPES, a beam of electrons is directed at the sample, and the photons emitted as the electrons relax into unoccupied states are detected. This technique provides information about the density of unoccupied states, including the LUMO level.[9][13]

The combination of PES and IPES provides the transport gap , which is the energy difference between the ionization potential and the electron affinity in the solid state. This value is often compared to the theoretically calculated HOMO-LUMO gap.[9]

Experimental Protocol (UPS/IPES on this compound Thin Films):

-

Substrate Preparation: An atomically clean and flat conductive substrate (e.g., Ag(111), Au(111), or epitaxial graphene) is prepared in an ultra-high vacuum (UHV) chamber.[10][14]

-

Film Deposition: A thin film of this compound is deposited onto the substrate via organic molecular beam epitaxy (OMBE). The thickness of the film is monitored using a quartz crystal microbalance. Measurements can be performed at various coverages, from sub-monolayer to multilayer films.[10][12]

-

UPS Measurement (HOMO): The sample is irradiated with a monochromatic UV light source (e.g., a He I lamp). An electron energy analyzer measures the kinetic energy distribution of the emitted photoelectrons. The binding energy of the HOMO peak is determined from the resulting spectrum.[10]

-

IPES Measurement (LUMO): A low-energy electron gun bombards the sample. A photon detector (e.g., a Geiger-Müller tube) measures the spectrum of emitted photons. The energy of the LUMO is determined from the low-energy cutoff of the IPES spectrum.[13]

-

Data Analysis: The HOMO and LUMO levels are determined relative to the substrate's Fermi level. The transport gap is calculated as the energy difference between the onset of the HOMO peak in UPS and the onset of the LUMO peak in IPES.

Comparison of Theoretical and Experimental Data

Direct comparison between gas-phase theoretical calculations and solid-state experimental data requires caution. In the solid state, intermolecular interactions and polarization effects from the substrate and surrounding molecules significantly influence the electronic energy levels.[15] These effects typically reduce the energy gap compared to the gas phase.[9]

| Experiment | Substrate | HOMO (eV) | LUMO (eV) | Transport Gap (eV) | Reference |

| STS | Graphene/Pt(111) | -2.2 | +1.2 | 3.4 | [14] |

| PES/IPES | Polycrystalline Au | -2.2 | +0.6 | 2.8 | [9] (Cited data) |

| PES | EG/SiC | -2.65 | - | - | [10] |

| PES/IPES | Ag(111) | -2.3 | +0.5 | 2.8 | [9] (Cited data) |

Note: Experimental energies are typically referenced to the substrate's Fermi level.

The data shows that while DFT calculations on a single molecule can provide a good qualitative picture and a reasonable estimate of the energy gap, more advanced methods that include solid-state effects (like GW calculations) or adjustments for surface polarization are needed for quantitative agreement.[9][15] For instance, a study using many-body perturbation theory (GW) calculated a bulk transport gap of 3.0 eV, which aligns well with experimental values after accounting for surface-specific effects.[9]

Excited States and Optical Properties via TD-DFT

TD-DFT is used to calculate the energies of electronic transitions, which are related to the optical absorption of the molecule. The lowest calculated optically allowed excitation energy provides a theoretical estimate of the optical gap, which is typically smaller than the transport gap due to excitonic effects (the Coulombic attraction between the excited electron and the hole left behind).

| Calculation | S1 (HOMO→LUMO) Excitation (eV) | S2 Excitation (eV) | Reference |

| TD-DFT (Neutral this compound) | 2.59 | 2.88 | [16] |

| Experimental Optical Gap | ~2.2 - 2.5 | - | [9][17] |

The calculated lowest excitation energy from TD-DFT is in reasonable agreement with the experimentally observed optical gap of this compound thin films.

Conclusion

The theoretical calculation of this compound's molecular orbitals, primarily through DFT and TD-DFT, provides invaluable insight into its electronic structure and properties. These computational methods, when used in conjunction with experimental validation techniques like PES and IPES, allow for a comprehensive understanding of the factors governing charge transport and optical behavior in this model organic semiconductor. While calculations on isolated molecules offer a fundamental understanding, accurately predicting the properties of this compound in a solid-state device requires advanced computational approaches that account for intermolecular and substrate interactions. This synergistic approach of theory and experiment is crucial for the rational design of new materials for future organic electronic applications.

References

- 1. Molecular orbital - Wikipedia [en.wikipedia.org]

- 2. fiveable.me [fiveable.me]

- 3. researchgate.net [researchgate.net]

- 4. pubs.aip.org [pubs.aip.org]

- 5. chemrxiv.org [chemrxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. benasque.org [benasque.org]

- 8. benasque.org [benasque.org]

- 9. arxiv.org [arxiv.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Unoccupied electronic structure in organic thin films studied by inverse photoemission spectroscopy - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. scientificperfect.com [scientificperfect.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3,4,9,10-Perylenetetracarboxylic Dianhydride (PTCDA)

CAS Number: 128-69-8

This technical guide provides a comprehensive overview of 3,4,9,10-Perylenetetracarboxylic Dianhydride (PTCDA), a versatile organic semiconductor with significant applications in materials science and emerging roles in biomedical research. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its material properties, experimental protocols, and relevant biological interactions.

Material Safety and Quantitative Data

This compound is a stable, dark red crystalline solid. Below is a summary of its key quantitative data extracted from material safety data sheets and related technical documents.

| Property | Value | Reference |

| CAS Number | 128-69-8 | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Formula | C₂₄H₈O₆ | --INVALID-LINK-- |

| Molecular Weight | 392.32 g/mol | --INVALID-LINK-- |

| Appearance | Dark red powder/crystals | --INVALID-LINK-- |

| Melting Point | >300 °C | --INVALID-LINK-- |

| Density | ~1.7 g/cm³ | --INVALID-LINK-- |

| Band Gap | 2.1 eV | --INVALID-LINK-- |

| Semiconductor Type | N-type | --INVALID-LINK-- |

| Electron Mobility | 10⁻⁴ cm²/V·s | --INVALID-LINK-- |

| Water Solubility | 0.87 g/L | --INVALID-LINK-- |

| Acute Oral Toxicity (Rat) | LD50 > 10,000 mg/kg | --INVALID-LINK-- |

| Acute Dermal Toxicity (Rat) | LD50 > 2,500 mg/kg | --INVALID-LINK-- |

Experimental Protocols

Detailed methodologies for key experiments involving this compound are outlined below, providing a foundation for reproducible research.

Synthesis of N,N'-bis(2-aminoethyl)perylene-3,4,9,10-tetracarboxylic diimide

This protocol describes the synthesis of a water-soluble this compound derivative, which is often a prerequisite for biological applications.

Materials:

-

3,4,9,10-Perylenetetracarboxylic dianhydride (this compound)

-

Deionized water

-

Acetone

-

Nitrogen gas

Equipment:

-

Three-neck round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with hotplate

-

Schlenk line or nitrogen inlet

-

Büchner funnel and filter paper

-

Soxhlet extractor

-

Rotary evaporator

Procedure:

-

In a three-neck round-bottom flask, combine this compound (1.0 eq) and imidazole (10-15 eq).

-

Flush the flask with nitrogen gas for 15 minutes to create an inert atmosphere.

-

Heat the mixture to 130°C with stirring until a homogeneous melt is formed.

-

Slowly add ethylenediamine (2.2 eq) to the molten mixture.

-

Continue stirring at 130°C for 4-6 hours under a nitrogen atmosphere.

-

Cool the reaction mixture to room temperature, resulting in a dark solid.

-

Add deionized water to the flask and stir to break up the solid.

-

Collect the crude product by vacuum filtration using a Büchner funnel.

-

Wash the solid sequentially with deionized water and acetone.

-

Purify the product by Soxhlet extraction with chloroform for 24 hours to remove any unreacted starting material and imidazole.

-

Dry the purified product under vacuum to yield N,N'-bis(2-aminoethyl)perylene-3,4,9,10-tetracarboxylic diimide as a dark red solid.

Fabrication of this compound-Based Organic Thin-Film Transistors (OTFTs)

This protocol details the steps for fabricating a bottom-gate, top-contact OTFT using this compound as the active semiconductor layer.

Materials:

-

Heavily n-doped silicon wafer with a 300 nm thermally grown SiO₂ layer (serves as gate and gate dielectric)

-

This compound powder (high purity, sublimation grade)

-

Gold (Au) pellets (for source/drain electrodes)

-

Acetone, isopropanol (B130326) (semiconductor grade)

-

Deionized water

Equipment:

-

Ultrasonic bath

-

Nitrogen gun

-

Thermal evaporator system

-

Substrate holder and shadow mask for electrode deposition

-

Quartz crystal microbalance (QCM)

Procedure:

-

Substrate Cleaning:

-

Cut the Si/SiO₂ wafer into desired substrate sizes.

-

Sequentially sonicate the substrates in acetone, isopropanol, and deionized water for 15 minutes each.

-

Dry the substrates with a nitrogen gun and bake at 120°C for 30 minutes to remove any residual moisture.

-

-

This compound Deposition:

-

Place the cleaned substrates in the thermal evaporator chamber.

-

Load high-purity this compound powder into a crucible.

-

Evacuate the chamber to a base pressure of <1 x 10⁻⁶ Torr.

-

Heat the crucible to sublime the this compound.

-

Deposit a 50 nm thick film of this compound onto the substrates at a rate of 0.1-0.2 Å/s, monitored by a QCM.

-

Allow the substrates to cool to room temperature before venting the chamber.

-

-

Electrode Deposition:

-

Place a shadow mask with the desired channel length and width over the this compound-coated substrates.

-

Return the substrates to the thermal evaporator.

-

Deposit 50 nm of gold (Au) to define the source and drain electrodes.

-

The device is now ready for electrical characterization.

-

Visualizations of Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate key processes related to this compound.

Concluding Remarks

This technical guide has provided a detailed overview of the key properties, experimental protocols, and workflows associated with this compound. For researchers and professionals in drug development, the synthesis of water-soluble derivatives is a critical first step for enabling biological studies. The established protocols for thin-film device fabrication highlight its importance in materials science and electronics. Further research into the biological interactions and potential signaling pathway modulation by this compound and its derivatives is a promising area for future investigation. It is imperative that all handling of this compound and its related chemicals be conducted in accordance with the safety data sheets and appropriate laboratory safety practices.

An In-depth Technical Guide to 3,4,9,10-Perylenetetracarboxylic Dianhydride (PTCDA)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,4,9,10-Perylenetetracarboxylic dianhydride (PTCDA), a versatile organic semiconductor. It covers its fundamental chemical and physical properties, detailed experimental protocols for its synthesis and thin-film fabrication, and common characterization techniques.

Core Properties of this compound

This compound is a planar, aromatic molecule that has garnered significant interest for its applications in organic electronics, including organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). Its performance in these devices is intrinsically linked to its well-defined molecular structure and solid-state packing.

Table 1: Fundamental Properties of this compound

| Property | Value |

| Chemical Formula | C₂₄H₈O₆[1][2][3][4] |

| Molar Mass | 392.32 g/mol [1][2][3][4] |

| Synonyms | Perylene-3,4,9,10-tetracarboxylic dianhydride, Pigment Red 224[1][2] |

| CAS Number | 128-69-8[1][2][4] |

| Appearance | Dark red powder[5] |

| Melting Point | >300 °C[2][5] |

| Band Gap | ~2.1 eV[2] |

| Crystal Structure | Monoclinic[6] |

| Solubility | Low in aromatic solvents[6] |

Experimental Protocols

The following sections detail common experimental procedures for the synthesis and fabrication of this compound thin films, crucial for device applications.

A common precursor for functionalized perylene (B46583) derivatives is perylene tetracarboxylic acid (PTCA), which can be synthesized from this compound through hydrolysis.

Protocol:

-

Dispersion: Disperse 1 gram of this compound powder (2.54 mmoles) in approximately 500 ml of deionized water.

-

Hydrolysis: Add 715 mg of potassium hydroxide (B78521) (KOH) (12.74 mmoles) to the dispersion. Heat the mixture at 80°C for 1 hour to form a homogeneous, fluorescent green solution of potassium perylenetetracarboxylate (K₄PTCA).

-

Filtration: Allow the solution to cool to room temperature and filter it to remove any unreacted this compound.

-

Precipitation: Add 1M hydrochloric acid (HCl) dropwise to the fluorescent green solution at room temperature. This will cause the precipitation of the highly water-immiscible PTCA. Continue adding HCl until the green fluorescence completely disappears.

-

Stirring and Washing: Stir the dispersion of PTCA at room temperature for an additional hour. Filter the dispersion using a 0.2 μm pore size filter paper and wash the collected solid with deionized water until the pH of the washings is neutral.

-

Drying: Dry the resulting reddish-orange PTCA powder under a vacuum.[3]

High-quality, crystalline thin films of this compound are commonly prepared using thermal evaporation in a high-vacuum environment.

Protocol:

-

Substrate Preparation: Utilize ultrasonically cleaned glass or silicon substrates. Ensure substrates are thoroughly dried and free of contaminants.

-

Vacuum System: Place the substrates and a crucible containing high-purity this compound powder into a high-vacuum coating unit. Evacuate the chamber to a pressure of at least 2x10⁻⁵ torr.

-

Evaporation: Heat the this compound material in a specially designed silica (B1680970) tube crucible using a boat-shaped Molybdenum heater. The deposition rate and film thickness can be monitored in real-time using a quartz crystal microbalance.

-

Deposition Parameters: The substrate temperature can be varied to control the morphology and crystallinity of the resulting film. Deposition onto substrates held at room temperature is common.[5] For specific applications, substrates can be heated to temperatures such as 100°C to promote the formation of one-dimensional nanostructures.[7]

-

Post-Deposition: After deposition, allow the substrates to cool to room temperature before venting the chamber.

Characterization Techniques

The structural, morphological, and optical properties of this compound thin films are critical to their performance and are assessed using a variety of analytical methods.

Table 2: Common Characterization Techniques for this compound Thin Films

| Technique | Information Obtained |

| X-Ray Diffraction (XRD) | Determines the crystal structure, phase, and orientation of the thin film. This compound films often exhibit a preferential growth along the (102) direction.[5] |

| Atomic Force Microscopy (AFM) | Provides topographical images of the film surface, revealing morphology, grain size, and surface roughness. This compound films can consist of rod-like nanoparticles.[5] |

| Scanning Tunneling Microscopy (STM) | Offers high-resolution imaging of the molecular arrangement and ordering within the thin film, including the characteristic herringbone structure of this compound monolayers.[8] |

| UV-Vis Spectroscopy | Measures the optical absorption properties of the film, allowing for the determination of the optical band gap.[5] |

| Raman Spectroscopy | Provides information about the vibrational modes of the this compound molecule, which can be used to assess molecular integrity and interaction with the substrate.[8] |

Experimental Workflow and Logical Relationships

The following diagram illustrates a typical workflow for the fabrication and characterization of this compound-based organic electronic devices.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. rsc.org [rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. naturalspublishing.com [naturalspublishing.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Probing the Structure and Chemistry of Perylenetetracarboxylic Dianhydride on Graphene Before and After Atomic Layer Deposition of Alumina - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Intricacies of Molecular Architecture: A Technical Guide to the Self-Assembly of PTCDA on Substrates

For Immediate Release

This technical guide provides a comprehensive overview of the self-assembly mechanism of 3,4,9,10-perylenetetracarboxylic dianhydride (PTCDA), a planar organic semiconductor of significant interest for molecular electronics and nanotechnology. Directed at researchers, scientists, and professionals in drug development, this document delves into the fundamental interactions governing the formation of highly ordered this compound nanostructures on a variety of substrates, offering insights into the precise control of molecular architectures at the nanoscale.

Introduction: The Significance of this compound Self-Assembly

Perylene-3,4,9,10-tetracarboxylic dianhydride (this compound) is a workhorse molecule in the field of organic electronics. Its planarity, extended π-system, and propensity to form well-defined, ordered thin films make it an ideal candidate for applications in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaic (OPV) cells. The performance of these devices is critically dependent on the molecular arrangement and orientation within the active layers. Understanding and controlling the self-assembly of this compound on different substrates is therefore paramount for the rational design and fabrication of high-performance organic electronic devices.

This guide explores the delicate interplay of forces that dictates the self-assembly process, focusing on the influence of both molecule-molecule and molecule-substrate interactions. We will examine the formation of common this compound polymorphs, such as the herringbone and brick-wall structures, and discuss the experimental techniques used to characterize these molecular films.

The Driving Forces: Intermolecular and Molecule-Substrate Interactions

The self-assembly of this compound is a complex process governed by a subtle balance of competing and cooperating interactions. These can be broadly categorized into two main types:

-

Molecule-Molecule Interactions: These are the forces that hold the this compound molecules together in a specific arrangement. The primary contributions come from:

-

Van der Waals forces: These ubiquitous, non-covalent interactions arise from temporary fluctuations in electron density and are crucial for the overall cohesion of the molecular layer.

-

π-π stacking: The large, aromatic perylene (B46583) core of this compound facilitates strong π-π stacking interactions between adjacent molecules, leading to the formation of one-dimensional stacks.

-

Hydrogen bonding: The carboxylic anhydride (B1165640) groups at the periphery of the this compound molecule can participate in hydrogen bonding, particularly between the oxygen atoms and the hydrogen atoms of neighboring molecules. This interaction plays a significant role in determining the in-plane ordering.

-

-

Molecule-Substrate Interactions: The nature of the substrate has a profound impact on the orientation and ordering of the first molecular layer of this compound. The strength and type of interaction can range from weak physisorption to stronger chemisorption:

-

Weakly interacting (physisorptive) substrates: On inert surfaces like graphene, graphite, and NaCl, the molecule-substrate interaction is dominated by van der Waals forces. In this regime, the intermolecular interactions are the primary determinants of the film structure, often resulting in a herringbone arrangement similar to the bulk crystal structure of this compound.[1][2][3] The growth of this compound on epitaxial graphene often follows a layer-by-layer mode.[3]

-

Strongly interacting (chemisorptive) substrates: On reactive metal surfaces such as Ag(111) and Cu(111), there is a significant electronic interaction between the this compound molecules and the substrate atoms.[4][5] This can involve charge transfer and the formation of hybrid interface states, leading to a more pronounced influence of the substrate on the molecular arrangement. For instance, on Ag(111), a strong chemical interaction is observed, accompanied by electron transfer from the silver to the this compound molecule.[4][6]

-

The interplay between these forces determines the final structure of the self-assembled this compound film. On weakly interacting substrates, the molecule-molecule interactions dominate, leading to structures that are largely independent of the substrate lattice. Conversely, on strongly interacting substrates, the molecule-substrate interaction can dictate the orientation and even the conformation of the adsorbed molecules, sometimes leading to structures that are commensurate with the underlying substrate lattice.

Common Polymorphs of this compound Thin Films

The competition between intermolecular and molecule-substrate interactions gives rise to several distinct structural phases, or polymorphs, in this compound thin films. The two most commonly observed arrangements are the herringbone and brick-wall structures.

-

Herringbone Structure: This is the most prevalent structure for this compound on a wide range of substrates, including Au(111), Ag(111), and graphene.[3][6][7][8] It is characterized by a "zig-zag" arrangement of molecules within a unit cell, resembling the pattern of herringbone fabric. This arrangement is stabilized by a network of hydrogen bonds and π-π stacking interactions.[3] On many surfaces, the this compound molecules lie flat with their π-planes parallel to the substrate.[3]

-

Brick-wall Structure: In this arrangement, the this compound molecules are aligned parallel to each other, forming rows that are offset in a manner reminiscent of a brick wall. This structure has been observed, for example, on Ag(110).

The choice between these polymorphs is influenced by factors such as the substrate material, its crystallographic orientation, the deposition temperature, and the deposition rate.

Quantitative Data on this compound Self-Assembly

The precise arrangement of this compound molecules on different substrates can be characterized by various quantitative parameters, including lattice constants of the molecular adlayer, the adsorption height of the molecules above the substrate, and the binding energy of the molecules to the surface. The following tables summarize key quantitative data for this compound self-assembly on several common substrates.

| Substrate | This compound Structure | a (Å) | b (Å) | Angle (γ) | Reference(s) |

| Graphene | Herringbone | 21.7 ± 0.1 | 12.6 ± 0.1 | ~90° | [9] |

| Herringbone | 21.5 | 10.5 | ~90° | [3] | |

| Ag(111) | Herringbone | 18.96 | 12.61 | 89° | |

| Au(111) | Herringbone (H1) | 19.9 | 12.7 | 90° | |

| Herringbone (H2) | 20.3 | 12.7 | 90° |

Table 1: Lattice parameters of this compound monolayers on various substrates.

| Substrate | Adsorption Height (Å) | Method | Reference(s) |

| Graphene | ~3.32 | DFT | |

| Ag(111) | 2.86 ± 0.01 | NIXSW | [7] |

| Au(111) | 3.27 ± 0.02 | NIXSW | |

| NaCl(100) | 3.20 | DFT/MM | [1] |

| 3.4 ± 0.2 | Experimental | [1] |

Table 2: Adsorption heights of this compound on various substrates. NIXSW stands for Normal Incidence X-ray Standing Wave, DFT for Density Functional Theory, and MM for Molecular Mechanics.

| Substrate | Adsorption Energy (eV/molecule) | Method | Reference(s) |

| Graphene | -2.43 | DFT | |

| Ag(111) | -4.4 to -5.4 | DFT | [10][11] |

| Au(111) | 1.74 ± 0.10 | TPD | [12] |

| 2.00 ± 0.25 | AFM | [12] | |

| 2.15 - 3.06 | DFT | [12] | |

| NaCl(100) | ~2.6 - 2.8 | DFT | [1][13] |

| -2.49 | DFT | [13] |

Table 3: Adsorption energies of this compound on various substrates. TPD stands for Temperature Programmed Desorption and AFM for Atomic Force Microscopy.

Experimental Protocols for Characterization

The study of this compound self-assembly relies on a suite of surface-sensitive experimental techniques. Below are representative protocols for some of the key methods.

Scanning Tunneling Microscopy (STM)

Objective: To visualize the real-space arrangement of this compound molecules on a substrate with sub-molecular resolution.

Methodology:

-

Substrate Preparation: The single-crystal substrate (e.g., Ag(111), Au(111), or graphene on a conducting substrate) is cleaned in an ultra-high vacuum (UHV) chamber through cycles of ion sputtering and annealing to obtain a clean, atomically flat surface.

-

This compound Deposition: this compound is thermally evaporated from a Knudsen cell or a custom-made evaporator onto the clean substrate held at a specific temperature (often room temperature). The deposition rate is monitored using a quartz crystal microbalance to achieve sub-monolayer to multilayer coverages.

-

STM Imaging: A sharp metallic tip (e.g., electrochemically etched W or Pt-Ir) is brought into close proximity to the sample surface. A bias voltage is applied between the tip and the sample, and the resulting tunneling current is measured. The STM can be operated in two primary modes:

-

Constant-Current Mode: The tip's height is adjusted by a feedback loop to maintain a constant tunneling current as it scans across the surface. The recorded height variations generate a topographic image of the surface.

-

Constant-Height Mode: The tip is scanned at a constant height, and the variations in the tunneling current are recorded to form the image. This mode is faster but suitable only for very flat surfaces.

-

-

Typical Imaging Parameters for this compound:

-

Bias Voltage (Vbias): -2.5 V to +2.5 V. The polarity and magnitude of the bias voltage determine whether occupied or unoccupied molecular orbitals are probed. For instance, imaging the HOMO of this compound on graphene/Ru(0001) has been performed at -2.0 V, while the LUMO was imaged at +1.8 V.[14][15]

-

Tunneling Current (It): 5 pA to 1 nA. Lower currents are generally used to minimize tip-induced modifications of the molecular layer.[8][16]

-

-

Data Analysis: The obtained STM images are processed to correct for thermal drift and other artifacts. The lattice parameters of the this compound overlayer can be determined by Fourier analysis or by direct measurements in the real-space images.

Low-Energy Electron Diffraction (LEED)

Objective: To determine the long-range order and periodicity of the self-assembled this compound layer.

Methodology:

-

Sample Preparation: A well-ordered this compound film is prepared on a single-crystal substrate in UHV as described for STM.

-

LEED Measurement: A monoenergetic beam of low-energy electrons (typically 20-200 eV) is directed onto the sample surface. The elastically scattered electrons are diffracted by the periodic arrangement of atoms and molecules on the surface.

-

Pattern Detection: The diffracted electrons travel towards a hemispherical fluorescent screen where they create a pattern of bright spots. This diffraction pattern is a representation of the reciprocal lattice of the surface structure.

-

Data Acquisition: The LEED pattern is typically recorded using a camera. A series of patterns is often acquired at different electron beam energies to generate an intensity-voltage (I-V) curve for each diffraction spot, which can be used for a more detailed structural analysis.

-

Data Analysis: The symmetry and spacing of the diffraction spots are analyzed to determine the unit cell of the this compound overlayer. The relationship between the substrate and overlayer diffraction spots reveals whether the molecular film is commensurate, incommensurate, or coincident with the substrate lattice. For this compound on Cu(100), LEED patterns have been observed with an electron energy of 62.5 eV.

X-ray Photoelectron Spectroscopy (XPS)

Objective: To determine the elemental composition and chemical states of the this compound film and the molecule-substrate interface.

Methodology:

-

Sample Preparation: A this compound film is deposited on the substrate of interest in a UHV system equipped with an XPS analyzer.

-

XPS Measurement: The sample is irradiated with monochromatic X-rays (e.g., Al Kα or Mg Kα). The X-rays cause the emission of core-level electrons from the atoms in the sample.

-

Electron Energy Analysis: The kinetic energy of the emitted photoelectrons is measured by an electron energy analyzer. The binding energy of the electrons can be calculated from their kinetic energy and the energy of the incident X-rays.

-

Spectral Analysis: The resulting XPS spectrum is a plot of the number of detected electrons as a function of their binding energy.

-

Survey Scans: Wide energy range scans are used to identify the elements present on the surface.

-

High-Resolution Scans: Detailed scans of specific core levels (e.g., C 1s, O 1s) are acquired to determine the chemical states of the elements. For this compound, the C 1s spectrum can be deconvoluted into components corresponding to carbon in the perylene core and carbon in the carbonyl groups.[17][18][19][20] Similarly, the O 1s spectrum provides information about the oxygen atoms in the anhydride groups.[17][18][19][20] Shifts in the binding energies upon adsorption can provide insights into charge transfer between the molecule and the substrate.[3]

-

Temperature Programmed Desorption (TPD)

Objective: To determine the adsorption energy of this compound on a substrate.

Methodology:

-

Adsorption: A known amount of this compound is adsorbed onto the clean substrate surface at a low temperature in UHV.

-

Linear Heating: The sample is then heated at a constant rate (linear temperature ramp).

-

Desorption Detection: As the temperature increases, the adsorbed molecules gain enough thermal energy to desorb from the surface. A mass spectrometer is used to monitor the rate of desorption of this compound as a function of temperature.

-

TPD Spectrum: The resulting TPD spectrum is a plot of the desorption rate versus temperature. The temperature at which the desorption rate is maximum (the desorption peak temperature) is related to the desorption energy.

-

Data Analysis: The desorption energy can be calculated from the TPD spectrum using various methods, such as the Redhead analysis or by fitting the entire desorption curve to a Polanyi-Wigner equation. For this compound on Au(111), TPD experiments have been performed with a linear heating rate of 1 K/s.[12][21]

Visualizing Molecular Interactions and Processes

The following diagrams, generated using the DOT language, illustrate key aspects of this compound self-assembly and characterization.

Caption: Interplay of forces in this compound self-assembly.

Caption: Experimental workflow for this compound film analysis.

Caption: Factors influencing this compound polymorph formation.

Conclusion

The self-assembly of this compound on various substrates is a rich and complex field of study with significant implications for the advancement of organic electronics. The ability to control the formation of highly ordered molecular films is essential for fabricating devices with predictable and optimized performance. This guide has provided a technical overview of the fundamental principles governing this compound self-assembly, from the underlying intermolecular and molecule-substrate interactions to the resulting structural polymorphs. The compilation of quantitative data and representative experimental protocols serves as a valuable resource for researchers and professionals working to harness the potential of this versatile organic semiconductor. Future progress in this area will undoubtedly lead to even more precise control over molecular architectures and the development of next-generation organic electronic devices with unprecedented capabilities.

References

- 1. Combined DFT and Molecular Mechanics Modeling of the Adsorption of Semiconducting Molecules on an Ionic Substrate: this compound and CuPc on NaCl - PMC [pmc.ncbi.nlm.nih.gov]

- 2. labs.engineering.asu.edu [labs.engineering.asu.edu]

- 3. pubs.acs.org [pubs.acs.org]

- 4. soft-matter.uni-tuebingen.de [soft-matter.uni-tuebingen.de]

- 5. researchgate.net [researchgate.net]

- 6. From a free electron gas to confined states: A mixed island of this compound and copper phthalocyanine on Ag(111) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. arxiv.org [arxiv.org]

- 8. Systematically Navigating Through the Parameter Space During the Lateral Manipulation of this compound on the Ag(111) Surface - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Probing the Structure and Chemistry of Perylenetetracarboxylic Dianhydride on Graphene Before and After Atomic Layer Deposition of Alumina - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.aip.org [pubs.aip.org]

- 11. pubs.aip.org [pubs.aip.org]

- 12. Accurate quantification of the stability of the perylene-tetracarboxylic dianhydride on Au(111) molecule–surface interface - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Influence of the adsorption geometry of this compound on Ag(111) on the tip–molecule forces in non-contact atomic force microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. rsc.org [rsc.org]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

An In-depth Technical Guide to PTCDA Thin Film Growth and Nucleation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perylene-3,4,9,10-tetracarboxylic dianhydride (PTCDA) is a planar organic semiconductor that has become a cornerstone model system for studying the fundamental principles of organic thin-film growth.[1] Its well-defined molecular structure, thermal stability, and propensity to form highly ordered crystalline films make it an ideal candidate for investigating molecule-substrate and intermolecular interactions that govern nucleation and film morphology.[2][3] Understanding and controlling these growth processes are critical for the advancement of organic electronics, including organic field-effect transistors (OFETs), light-emitting diodes (OLEDs), and photovoltaic cells, where device performance is intrinsically linked to the structural quality of the active organic layers.[4][5] This guide provides a comprehensive overview of the nucleation and growth mechanisms of this compound thin films, details key experimental protocols, and presents quantitative data to inform future research and development.

Fundamentals of Organic Thin Film Growth

The growth of organic thin films from a vapor phase onto a substrate is a complex process governed by a delicate balance of kinetic and thermodynamic factors. The process begins with the adsorption of molecules onto the surface, followed by surface diffusion, nucleation, and island growth, eventually leading to the formation of a continuous film. The final morphology is determined by the interplay of molecule-substrate interaction energy (γs), molecule-molecule interaction energy within the film (γf), and the interface energy (γi). These interactions give rise to three classical growth modes.

Figure 1. Fundamental thin film growth modes based on surface energy balance.

-

Frank-van der Merwe (FM) Growth: Occurs when molecule-substrate interactions are stronger than intermolecular interactions, promoting the formation of complete, continuous monolayers (layer-by-layer growth).[6]

-

Volmer-Weber (VW) Growth: Characterized by the formation of three-dimensional (3D) islands directly on the substrate. This mode is dominant when intermolecular forces are stronger than molecule-substrate adhesion.

-

Stranski-Krastanov (SK) Growth: An intermediate mode where, after the formation of one or more complete monolayers (the "wetting layer"), strain accumulation or a change in surface energy leads to the subsequent nucleation and growth of 3D islands.[6][7] this compound exhibits this behavior on many surfaces, such as Ag(111).[8]

Key Factors Influencing this compound Growth

The final structure and morphology of this compound films are highly sensitive to deposition parameters. Control over these factors is essential for fabricating high-quality, ordered films.

-

Substrate Type: The chemical nature of the substrate surface dictates the strength of the molecule-substrate interaction.

-

Metals (Ag, Au, Cu): this compound often chemisorbs on reactive metal surfaces, leading to ordered monolayers with specific orientations and potential charge transfer.[9] The interaction strength varies, being strong on Cu(111) and Ag(111) and weaker on Au(111).[8][9]

-

Insulators (KCl, NaCl): On alkali halides, the interaction is primarily electrostatic. Growth is often initiated at surface defects like step edges.[10]

-

Semiconductors (Si, GaAs): The growth on semiconductor surfaces can be influenced by surface passivation (e.g., hydrogen-terminated Si).[11]

-

2D Materials (Graphene): Due to the inertness of the graphene surface, this compound interacts via weak van der Waals forces (physisorption), typically resulting in a flat-lying molecular orientation and layer-by-layer growth.[12][13]

-

-

Substrate Temperature: This is a critical kinetic parameter that controls the surface mobility of adsorbed molecules.

-

Low Temperatures: Reduced molecular diffusion leads to a higher density of smaller, less-ordered islands.[14]

-

High Temperatures: Increased diffusion allows molecules to reach thermodynamically favorable sites, promoting the growth of larger, well-ordered crystalline domains. However, excessively high temperatures can increase the desorption rate or lead to different crystal phases (polymorphism).[6][14] For this compound on Ag(111), films grown at T < 350 K are strained, while at T > 350 K, distinct crystallites form on a wetting layer.[14]

-

-

Deposition Rate: The rate at which molecules arrive at the substrate surface influences the nucleation density.[15]

-

High Rates: Molecules have less time to diffuse before being incorporated into a growing island or meeting other molecules to form a new nucleus. This typically results in a higher density of smaller grains.

-

Low Rates: Slower deposition allows for longer diffusion times, leading to lower nucleation density and the formation of larger crystalline islands, closer to thermodynamic equilibrium.

-

-

Substrate Morphology: Surface features like atomic steps, terraces, and point defects act as preferential nucleation sites.[7][16]

-

Step Edges: Molecules diffusing on a terrace are often trapped at step edges, leading to initial decoration of these features.[16] Nucleation frequently begins on the lower side of step bunches.[16]

-

Terrace Width: The size of flat terraces can limit the maximum size of crystalline domains. On large terraces, multiple nucleation events can occur, leading to different domains that coalesce.[16] The average distance between nucleation centers for the first this compound layer on Ag(111) is about 1 μm.[16]

-

Nucleation and Growth on Specific Substrates

This compound on Metal Surfaces (e.g., Ag(111), Au(111))

This compound on Ag(111) is a classic example of quasi-epitaxial growth. The process typically follows the Stranski-Krastanov mode at temperatures above room temperature.[7][8]

-

First Layer: Molecules form a commensurate, well-ordered herringbone monolayer with their plane parallel to the substrate.[17][18] This layer is strongly bound to the silver surface, involving hybridization of molecular orbitals with the metal's electronic states.[9]

-

Second Layer: A second stable, flat-lying layer forms on top of the first.

-

Subsequent Growth: After the completion of the stable bilayer, 3D crystalline islands begin to nucleate and grow.[8]

The growth mode is highly temperature-dependent; between 200 K and 450 K, all three growth modes can be observed for the this compound/Ag(111) system.[6] On Au(111), the molecule-substrate bonding is weaker, but the growth behavior is similar, though it can be influenced more strongly by surface morphology, with different growth modes occurring simultaneously on flat terraces versus areas with high step density.[6][8]

This compound on Graphene

The interaction between this compound and graphene is characterized by weak π-π stacking, resulting in physisorption.[12][13]

-

Growth Mode: The growth follows a layer-by-layer (Frank-van der Merwe) mode.[12]

-

Molecular Orientation: Molecules self-assemble into a well-ordered monolayer with a herringbone arrangement, lying flat on the graphene surface.[12][19]

-

Interface Properties: There is very weak charge transfer between this compound and epitaxial graphene.[12] A key feature is that this compound films can grow continuously over substrate step edges on epitaxial graphene, which is not observed on HOPG, suggesting the potential for pinhole-free layers.[12]

Quantitative Data Summary

Quantitative analysis of this compound films provides crucial parameters for understanding and reproducing specific structural outcomes.

Table 1: Crystal Structure Data for this compound Polymorphs

| Polymorph | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | Reference |

|---|---|---|---|---|---|---|

| α-phase | Monoclinic | P2₁/c | 3.72 | 11.96 | 17.34 | [2] |

| β-phase | Monoclinic | P2₁/c | 3.78 | 19.30 | 10.77 |[2] |

Table 2: Growth Parameters and Film Characteristics on Various Substrates

| Substrate | Substrate Temp. (K) | Growth Mode | Key Findings & Characteristics | Reference |

|---|---|---|---|---|

| Ag(111) | > 300 | Stranski-Krastanov | Stable bilayer followed by 3D island formation. | [7][8] |

| Ag(111) | 375 - 420 | Stranski-Krastanov | Nucleation density strongly depends on temperature. | [7][20] |

| Au(111) | 350 | FM & SK (co-existing) | Growth mode depends on local surface morphology (terraces vs. step bunches). | [6] |

| Epitaxial Graphene | 77 (for imaging) | Layer-by-Layer (FM) | Flat-lying herringbone structure; weak molecule-substrate interaction. | [12] |

| Cu(111) | Room Temp. | Stranski-Krastanov | Stronger bonding and charge transfer compared to Ag(111) and Au(111). | [9][21] |

| KCl(100) | 100 | Defect-mediated | Molecules align along <110> direction; step edges are preferential adsorption sites. | [10] |

| p-Si(110) | 323 (50°C) | Crystalline Islands | Molecular plane is almost parallel to the substrate. |[22] |

Table 3: Monolayer Unit Cell Dimensions of this compound on Different Substrates

| Substrate | a (Å) | b (Å) | Angle (γ) | Arrangement | Reference |

|---|---|---|---|---|---|

| Ag(111) | 19.0 | 12.6 | 89° | Herringbone | [17] |

| Ag(111) | 18.96 | 12.61 | 89° | Herringbone | [23] |

| Epitaxial Graphene | 21.7 ± 0.1 | 12.6 ± 0.1 | - | Herringbone (incommensurate) |[24] |

Experimental Protocols

Reproducible growth and accurate characterization of this compound thin films require well-defined experimental procedures and the use of sophisticated surface science techniques.

Thin Film Deposition: Organic Molecular Beam Deposition (OMBD)

OMBD, also known as Vacuum Thermal Evaporation (VTE), is the primary technique for growing high-purity, ordered thin films of small molecules like this compound.[5][25] The process is conducted under ultra-high vacuum (UHV) conditions (base pressure < 10⁻⁹ Torr) to ensure film purity and clean substrate surfaces.[26]

Methodology:

-

Substrate Preparation: The substrate (e.g., Ag(111) single crystal) is cleaned in the UHV chamber through repeated cycles of sputtering with noble gas ions (e.g., Ar⁺) to remove surface contaminants, followed by annealing at high temperatures (e.g., > 720 K for Ag) to restore a smooth, crystalline surface.[27]

-

Source Material: High-purity this compound powder is placed in a Knudsen cell (effusion cell), which allows for precise temperature control.[28]

-

Deposition: The Knudsen cell is heated until the this compound sublimes. The vaporized molecules travel in a line-of-sight path to the prepared substrate, which is maintained at a specific temperature. A shutter between the cell and the substrate is used to start and stop the deposition precisely.[28]

-

Process Monitoring: The deposition rate and total film thickness are monitored in-situ using a quartz crystal microbalance (QCM).[28][29] Typical deposition rates are in the range of 0.2 - 2 Å/min.[20][29]

Figure 2. Experimental workflow for this compound thin film growth and characterization.

Key Characterization Techniques

-

Scanning Tunneling Microscopy (STM): Provides real-space images of surfaces with atomic or molecular resolution.

-

Protocol: An atomically sharp conductive tip is brought close to the conductive sample surface. A bias voltage is applied, and the resulting quantum tunneling current is measured. The tip is scanned across the surface while a feedback loop maintains a constant current, and the tip's vertical motion is recorded to create a topographic image.

-

Application: Used to determine molecular arrangement (e.g., herringbone structure), identify defects, study nucleation sites, and observe monolayer and sub-monolayer structures.[12][19][30]

-

-

Atomic Force Microscopy (AFM): A high-resolution scanning probe microscopy technique that can image both conductive and insulating surfaces.

-